Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride
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Overview
Description
Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C9H10ClN3O2 It is a derivative of pyrazolo[1,5-a]pyridine, a heterocyclic compound known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride typically involves the reaction of 2-aminopyrazole with a suitable pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert solvent like tetrahydrofuran (THF).
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: Known for its anti-inflammatory activity.
5-Amino-pyrazoles: Potent reagents in organic and medicinal chemistry.
Uniqueness
Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C9H10ClN3O2 |
---|---|
Molecular Weight |
227.65 g/mol |
IUPAC Name |
methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H9N3O2.ClH/c1-14-9(13)7-6-4-2-3-5-12(6)11-8(7)10;/h2-5H,1H3,(H2,10,11);1H |
InChI Key |
MVIPMFRAOFSZAU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CC=CN2N=C1N.Cl |
Origin of Product |
United States |
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